Entrectinib-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C31H34F2N6O2 |

|---|---|

Molecular Weight |

564.7 g/mol |

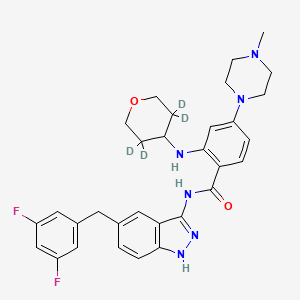

IUPAC Name |

N-[5-[(3,5-difluorophenyl)methyl]-1H-indazol-3-yl]-4-(4-methylpiperazin-1-yl)-2-[(3,3,5,5-tetradeuteriooxan-4-yl)amino]benzamide |

InChI |

InChI=1S/C31H34F2N6O2/c1-38-8-10-39(11-9-38)25-3-4-26(29(19-25)34-24-6-12-41-13-7-24)31(40)35-30-27-17-20(2-5-28(27)36-37-30)14-21-15-22(32)18-23(33)16-21/h2-5,15-19,24,34H,6-14H2,1H3,(H2,35,36,37,40)/i6D2,7D2 |

InChI Key |

HAYYBYPASCDWEQ-KXGHAPEVSA-N |

Isomeric SMILES |

[2H]C1(COCC(C1NC2=C(C=CC(=C2)N3CCN(CC3)C)C(=O)NC4=NNC5=C4C=C(C=C5)CC6=CC(=CC(=C6)F)F)([2H])[2H])[2H] |

Canonical SMILES |

CN1CCN(CC1)C2=CC(=C(C=C2)C(=O)NC3=NNC4=C3C=C(C=C4)CC5=CC(=CC(=C5)F)F)NC6CCOCC6 |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Entrectinib-d4 as an Internal Standard: A Technical Guide for Bioanalytical Quantification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism and application of entrectinib-d4 as an internal standard in the bioanalytical quantification of the potent tyrosine kinase inhibitor, entrectinib. Accurate and precise measurement of drug concentrations in biological matrices is paramount in drug development, and the use of stable isotope-labeled internal standards, such as this compound, represents the gold standard for mass spectrometry-based bioanalysis.

The Therapeutic Mechanism of Action of Entrectinib

Entrectinib is a powerful, orally bioavailable inhibitor that targets several tyrosine kinases crucial to cancer cell growth and proliferation. Its primary targets are Tropomyosin Receptor Kinases (TRKA, TRKB, and TRKC), ROS1, and Anaplastic Lymphoma Kinase (ALK).[1][2][3] In many cancers, genetic rearrangements can lead to the creation of fusion proteins involving these kinases, resulting in their continuous activation and uncontrolled downstream signaling that promotes tumor growth.[2][3]

Entrectinib functions as an ATP-competitive inhibitor, binding to the ATP-binding sites of these kinases to block their activity. This inhibition disrupts key signaling pathways responsible for cell proliferation and survival, including the MAPK/ERK, PI3K/AKT, and JAK/STAT pathways. By suppressing these pathways, entrectinib can induce apoptosis (programmed cell death) in cancer cells that harbor these specific genetic fusions. A significant advantage of entrectinib is its ability to cross the blood-brain barrier, making it effective against central nervous system (CNS) metastases.

The Principle of Isotope Dilution Mass Spectrometry and the Role of this compound

The core of using this compound as an internal standard lies in the principle of isotope dilution mass spectrometry (IDMS) . This technique is a method of internal standardization that offers high precision and accuracy by correcting for variations during sample preparation and analysis.

An internal standard is a compound that is chemically and physically similar to the analyte (in this case, entrectinib) but can be distinguished by a mass spectrometer. This compound is an isotopically labeled version of entrectinib where four hydrogen atoms have been replaced by deuterium atoms. This substitution results in a molecule that is chemically identical to entrectinib but has a higher molecular weight.

The key advantages of using a stable isotope-labeled internal standard like this compound are:

-

Similar Physicochemical Properties: this compound behaves almost identically to entrectinib during sample extraction, chromatography, and ionization in the mass spectrometer. This ensures that any loss of the analyte during sample processing is mirrored by a proportional loss of the internal standard.

-

Correction for Matrix Effects: Biological samples can contain substances that either enhance or suppress the ionization of the analyte in the mass spectrometer's ion source. Since this compound co-elutes with entrectinib and has the same ionization properties, it experiences the same matrix effects, allowing for accurate correction.

-

Improved Accuracy and Precision: By normalizing the response of the analyte to the response of the internal standard, the variability in the analytical process is significantly reduced, leading to more reliable and reproducible results.

The quantification is based on the ratio of the peak area of the analyte (entrectinib) to the peak area of the internal standard (this compound). A known amount of the internal standard is added to all samples, calibrators, and quality control samples. By measuring this ratio, the concentration of the analyte in the unknown sample can be accurately determined from a calibration curve.

Experimental Protocol: Quantification of Entrectinib in Human Plasma using this compound

The following is a representative experimental protocol for the quantification of entrectinib in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as the internal standard. This protocol is based on established bioanalytical methods.

Materials and Reagents

-

Entrectinib reference standard

-

This compound internal standard

-

HPLC-grade acetonitrile, methanol, and formic acid

-

Ultrapure water

-

Drug-free human plasma

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples

-

Stock Solutions: Prepare primary stock solutions of entrectinib and this compound in a suitable organic solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the entrectinib stock solution in 50:50 acetonitrile:water to create working solutions for calibration standards and quality control (QC) samples. Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL).

-

Calibration Standards: Spike drug-free human plasma with the entrectinib working solutions to prepare a calibration curve ranging from, for example, 1 to 20 ng/mL.

-

Quality Control Samples: Prepare QC samples in drug-free human plasma at a minimum of three concentration levels (low, medium, and high).

Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample (calibrator, QC, or unknown), add a specified volume of the this compound internal standard working solution.

-

Add an organic solvent, such as acetonitrile (typically 3-4 volumes), to precipitate the plasma proteins.

-

Vortex the samples vigorously for approximately 1 minute.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for injection into the LC-MS/MS system.

LC-MS/MS Conditions

-

Liquid Chromatography (LC):

-

Column: A C18 reverse-phase column (e.g., Luna, 250x4.6 mm, 5 µm).

-

Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water and 0.1% formic acid in acetonitrile. A common ratio is 70:30 v/v.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for entrectinib and this compound are monitored.

-

Data Presentation

The following tables summarize the key quantitative data for a typical bioanalytical method for entrectinib using this compound as an internal standard.

Table 1: Mass Spectrometric Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Entrectinib | 560.6 | 475.1 |

| This compound | 580.6 | 496.3 |

Data is illustrative and based on a published method.

Table 2: Chromatographic and Calibration Parameters

| Parameter | Value |

| Retention Time (Entrectinib) | 5.225 min |

| Linearity Range | 1 - 20 ng/mL |

| Regression Coefficient (r²) | > 0.999 |

Data is illustrative and based on a published method.

Mandatory Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

Caption: Entrectinib's mechanism of action, inhibiting key tyrosine kinases and their downstream signaling pathways.

Caption: A typical bioanalytical workflow for the quantification of entrectinib using this compound as an internal standard.

Caption: The logical relationship in the isotope dilution method for accurate quantification.

References

The Role of Entrectinib-d4 in In Vivo Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Entrectinib-d4, a deuterated form of the potent tyrosine kinase inhibitor entrectinib, serves as a critical tool in the preclinical and clinical development of its non-deuterated counterpart. While not intended for direct therapeutic use, its application as an internal standard in mass spectrometry-based bioanalysis is indispensable for accurate pharmacokinetic and metabolic profiling of entrectinib in in vivo studies. This guide provides an in-depth overview of the principles behind its use, relevant experimental protocols, and the biochemical pathways central to entrectinib's mechanism of action.

Core Principles: The Utility of Deuterated Standards

In quantitative mass spectrometry, particularly liquid chromatography-mass spectrometry (LC-MS), an internal standard is essential for correcting analytical variability.[1] Deuterated internal standards, where hydrogen atoms are replaced by deuterium, are considered the gold standard for quantitative bioanalysis.[1] Their chemical and physical properties are nearly identical to the unlabeled analyte, ensuring they co-elute during chromatography and experience similar ionization effects, which compensates for variations in sample preparation, injection volume, and instrument response.[1][2] The key difference is their mass-to-charge ratio (m/z), allowing for their distinction from the non-deuterated analyte by the mass spectrometer.[1] This near-identical behavior is crucial for achieving the high levels of accuracy and precision required by regulatory agencies for the validation of bioanalytical methods.

Entrectinib: Mechanism of Action and Metabolism

Entrectinib is a potent and selective inhibitor of the tropomyosin receptor kinases (TRK) A, B, and C, as well as ROS1 and anaplastic lymphoma kinase (ALK). These kinases, when constitutively activated through genetic rearrangements, can drive the growth and proliferation of various solid tumors. Entrectinib functions as an ATP competitor, binding to the kinase domain of these receptors and inhibiting their autophosphorylation. This blockade disrupts downstream signaling cascades, including the MAPK/ERK and PI3K/AKT pathways, ultimately leading to the suppression of cancer cell proliferation and induction of apoptosis. A key feature of entrectinib is its ability to cross the blood-brain barrier, making it effective against central nervous system (CNS) metastases.

The metabolism of entrectinib is primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver. This process leads to the formation of a major active metabolite, M5, through N-demethylation. M5 exhibits similar pharmacological activity to entrectinib and circulates at approximately 40% of the steady-state concentration of the parent drug.

Figure 1: Entrectinib's mechanism of action, inhibiting TRK, ROS1, and ALK to block downstream pro-survival pathways.

Pharmacokinetics of Entrectinib

Understanding the pharmacokinetic profile of entrectinib is crucial for designing effective in vivo studies and interpreting the resulting data. The following tables summarize key pharmacokinetic parameters of entrectinib in humans.

Table 1: Human Pharmacokinetic Parameters of Entrectinib

| Parameter | Value | Reference |

| Time to Maximum Concentration (Tmax) | ~4-5 hours | |

| Elimination Half-Life (t½) | ~20 hours | |

| Apparent Volume of Distribution (Vd/F) | 551 L | |

| Plasma Protein Binding | >99% | |

| Primary Metabolizing Enzyme | CYP3A4 | |

| Major Active Metabolite | M5 (N-desmethyl entrectinib) | |

| M5-to-Entrectinib AUC Ratio at Steady State | ~0.5 |

Table 2: In Vivo Preclinical Efficacy of Entrectinib

| Tumor Model | Fusion | Dosing | Outcome | Reference |

| Acute Myeloid Leukemia (AML) Xenograft | ETV6-NTRK3 | 3, 10, or 30 mg/kg daily | 3 mg/kg significantly inhibited tumor growth; 10 and 30 mg/kg resulted in complete tumor regression. | |

| Neuroblastoma Xenograft | TrkB-expressing | Not specified | Significant tumor growth inhibition as a single agent. |

Experimental Protocols for In Vivo Studies Utilizing this compound

The following section outlines a generalized workflow for a typical preclinical in vivo pharmacokinetic study of entrectinib, highlighting the use of this compound as an internal standard.

Animal Model and Dosing

-

Animal Model: Select an appropriate animal model (e.g., mice, rats) with surgically implanted cannulas for serial blood sampling. For efficacy studies, tumor-bearing xenograft models with known TRK, ROS1, or ALK fusions are often used.

-

Dosing: Entrectinib can be administered orally. Doses in preclinical models have ranged from 3 mg/kg to 60 mg/kg daily.

Sample Collection

-

Collect blood samples at predetermined time points post-dosing into tubes containing an anticoagulant (e.g., EDTA).

-

Process blood samples by centrifugation to separate plasma, which is then stored at -80°C until analysis.

Sample Preparation for LC-MS/MS Analysis

This protocol describes a common protein precipitation method for extracting entrectinib from plasma samples.

-

Internal Standard Spiking: To a 50 µL aliquot of plasma, add a small volume (e.g., 10 µL) of a known concentration of this compound in an organic solvent (e.g., methanol or acetonitrile).

-

Protein Precipitation: Add a larger volume (e.g., 200 µL) of cold acetonitrile containing the this compound internal standard to the plasma sample to precipitate proteins.

-

Vortex and Centrifuge: Vortex the mixture thoroughly and then centrifuge at high speed to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant, which contains both entrectinib and this compound, to a clean tube or a 96-well plate for analysis.

-

Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in a mobile phase-compatible solution.

Figure 2: A typical experimental workflow for an in vivo pharmacokinetic study, highlighting the introduction of this compound.

LC-MS/MS Analysis

-

Chromatographic Separation: Use a suitable C18 liquid chromatography column to separate entrectinib and this compound from other matrix components.

-

Mass Spectrometric Detection: Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both entrectinib and this compound.

-

Quantification: The concentration of entrectinib in the original sample is determined by calculating the ratio of the peak area of entrectinib to the peak area of the known concentration of this compound.

The Rationale for Deuterated Internal Standards

The use of a deuterated internal standard like this compound is considered the "gold standard" because it most accurately mimics the behavior of the analyte (entrectinib) throughout the analytical process, thereby providing the most reliable correction for potential errors.

Figure 3: Logical relationship illustrating why deuterated internal standards are ideal for quantitative mass spectrometry.

References

Entrectinib-d4 for ADME (absorption, distribution, metabolism, and excretion) studies

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Entrectinib is a potent, central nervous system (CNS)-active tyrosine kinase inhibitor targeting TRK, ROS1, and ALK fusion proteins in various cancers. A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) properties is paramount for optimizing its clinical use and informing further drug development. This technical guide provides a comprehensive overview of the ADME profile of entrectinib, with a special focus on the strategic role of its deuterated analog, Entrectinib-d4, in these critical studies. By leveraging the kinetic isotope effect, this compound serves as an invaluable tool for enhancing the precision of bioanalytical assays and for potential improvements in the drug's metabolic stability. This document details established experimental protocols, summarizes key quantitative data, and visualizes relevant biological pathways and experimental workflows to equip researchers with the necessary knowledge for advancing the study of this targeted therapy.

Introduction to Entrectinib and the Importance of ADME Studies

Entrectinib (Rozlytrek®) is an orally administered inhibitor of the tyrosine receptor kinases TRKA/B/C, ROS1, and anaplastic lymphoma kinase (ALK).[1][2] It has received approval for the treatment of patients with solid tumors harboring NTRK gene fusions and for those with ROS1-positive non-small cell lung cancer (NSCLC).[3][4][5] The clinical efficacy of a drug is intrinsically linked to its pharmacokinetic profile, which is governed by its ADME characteristics. These studies are crucial for determining appropriate dosing regimens, understanding potential drug-drug interactions, and identifying patient populations that may experience altered drug exposure.

The use of stable isotope-labeled compounds, such as this compound, has become a cornerstone of modern drug metabolism and pharmacokinetic (DMPK) studies. The substitution of hydrogen with deuterium atoms can significantly alter the metabolic fate of a drug due to the kinetic isotope effect, where the stronger carbon-deuterium bond slows down metabolic processes. This property makes deuterated compounds like this compound not only excellent internal standards for quantitative bioanalysis but also potential therapeutic candidates with improved pharmacokinetic properties.

ADME Profile of Entrectinib

Clinical and preclinical studies have characterized the ADME profile of entrectinib, providing a solid foundation for its clinical application.

Absorption

Entrectinib is absorbed after oral administration, with the time to reach maximum plasma concentration (Tmax) being approximately 4-5 hours. The absorption of entrectinib is not significantly affected by food. Physiologically based pharmacokinetic (PBPK) modeling has been employed to understand the impact of food and gastric pH on its absorption.

Distribution

Entrectinib exhibits a large apparent volume of distribution of 551 L, indicating extensive distribution into tissues. A key feature of entrectinib is its ability to cross the blood-brain barrier, which is crucial for its efficacy against CNS metastases. It is highly bound to plasma proteins (over 99%). The active metabolite, M5, has an apparent volume of distribution of 81.1 L.

Metabolism

The primary route of elimination for entrectinib is through metabolism, predominantly mediated by the cytochrome P450 3A4 (CYP3A4) enzyme. The major metabolic pathway is N-demethylation, which produces the active metabolite M5. M5 shows similar pharmacological activity to the parent drug and circulates at approximately 40-50% of the steady-state concentration of entrectinib. In vitro studies with human liver microsomes and hepatocytes have confirmed the significant role of CYP3A4 in entrectinib's metabolism.

Excretion

Following a single radiolabeled dose of entrectinib, the majority of the radioactivity is recovered in the feces (83%), with only a small fraction (3%) found in the urine. This indicates that biliary excretion is the main route of elimination for entrectinib and its metabolites. Of the administered dose, 36% is excreted as unchanged entrectinib and 22% as the M5 metabolite in the feces.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of entrectinib and its active metabolite M5 in humans.

Table 1: Single-Dose Pharmacokinetic Parameters of Entrectinib in Healthy Volunteers (600 mg dose)

| Parameter | Value | Reference |

| Tmax (h) | ~4 | |

| Cmax (ng/mL) | Data not specified in the provided search results | |

| AUC (ng·h/mL) | Data not specified in the provided search results | |

| Elimination Half-life (h) | ~20 | |

| Apparent Volume of Distribution (L) | 551 | |

| Apparent Clearance (L/h) | 19.6 |

Table 2: Pharmacokinetic Parameters of the Active Metabolite M5

| Parameter | Value | Reference |

| Elimination Half-life (h) | 40 | |

| Apparent Volume of Distribution (L) | 81.1 | |

| Apparent Clearance (L/h) | 52.4 | |

| M5-to-Entrectinib AUC Ratio at Steady-State | 0.5 |

The Role of this compound in ADME Studies

While specific ADME studies on this compound are not publicly available, its application can be inferred from the established use of deuterated compounds in pharmaceutical research.

This compound as an Internal Standard

In quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), a stable isotope-labeled internal standard is crucial for accurate and precise quantification of the analyte. This compound, with its identical chemical properties to entrectinib but a different mass, is an ideal internal standard. It co-elutes with entrectinib and experiences similar extraction recovery and ionization efficiency, thereby correcting for variability in sample processing and analysis.

Investigating Metabolic Pathways

Deuterium labeling can be used to trace the metabolic fate of a drug. By strategically placing deuterium atoms on metabolically labile sites of the entrectinib molecule, researchers can elucidate metabolic pathways and identify the specific sites of enzymatic attack.

Improving the Pharmacokinetic Profile (The "Deuterium Switch")

The kinetic isotope effect can be exploited to slow down the rate of metabolism at a specific position in the molecule. If the primary site of metabolism is a "soft spot" that leads to rapid clearance or the formation of undesirable metabolites, replacing hydrogen with deuterium at that site can lead to:

-

Increased half-life and exposure: Slower metabolism can increase the drug's residence time in the body.

-

Reduced metabolic variability: A more predictable metabolic profile across different individuals.

-

Altered metabolite profile: Potentially reducing the formation of toxic metabolites.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of ADME studies.

Human ADME Study with [14C]Entrectinib

A human ADME study was conducted to determine the routes of elimination of entrectinib.

-

Study Design: An open-label, single-dose study in healthy adult volunteers.

-

Dosage: A single oral dose of 600 mg (~200 μCi) of [14C]entrectinib was administered after a 10-hour fast.

-

Sample Collection: Blood, plasma, urine, and fecal samples were collected for up to 312 hours post-dose.

-

Analysis:

-

Total radioactivity was measured in plasma, whole blood, urine, and feces.

-

Concentrations of entrectinib and M5 were determined in plasma and urine.

-

Metabolic profiles were evaluated in plasma, urine, and feces.

-

In Vitro Metabolism Studies

-

System: Pooled human liver microsomes and human hepatocytes.

-

Objective: To identify the enzymes responsible for entrectinib metabolism.

-

Methodology:

-

Incubate entrectinib with human liver microsomes in the presence of NADPH.

-

Incubate entrectinib with human hepatocytes.

-

Analyze the formation of metabolites, such as M5, over time using LC-MS/MS.

-

To identify the specific CYP enzymes involved, incubate entrectinib with selective CYP inhibitors (e.g., ketoconazole for CYP3A4) or with cDNA-expressed human CYP enzymes.

-

UPLC-MS/MS Method for Entrectinib Quantification

A sensitive and validated UPLC-MS/MS method for the quantification of entrectinib in plasma has been developed.

-

Internal Standard: Quizartinib was used in the described method, though this compound would be the ideal choice.

-

Sample Preparation: Liquid-liquid extraction from plasma using tert-butyl methyl ether.

-

Instrumentation: UPLC system coupled with a tandem mass spectrometer.

-

Mass Transitions:

-

Entrectinib: m/z 561.23 → 435.1

-

Quizartinib (IS): m/z 561.19 → 114.1

-

-

Validation: The method was validated according to FDA and ICH guidelines, demonstrating good linearity, accuracy, and precision.

Visualizations: Pathways and Workflows

Entrectinib Signaling Pathways

Entrectinib inhibits the TRK, ROS1, and ALK receptor tyrosine kinases, which, when constitutively activated by gene fusions, drive oncogenesis through several downstream signaling cascades.

Caption: Entrectinib inhibits TRK, ROS1, and ALK signaling pathways.

Experimental Workflow for In Vitro Metabolic Stability Assay

This diagram illustrates a typical workflow for assessing the metabolic stability of a compound like entrectinib and its deuterated analog.

Caption: Workflow for in vitro metabolic stability assessment.

Conclusion

The ADME properties of entrectinib are well-characterized, demonstrating that it is an orally bioavailable drug with extensive tissue distribution, including the CNS, and is primarily cleared through CYP3A4-mediated metabolism. This compound, its deuterated analog, represents a critical tool for the continued investigation of entrectinib's pharmacokinetics. Its use as an internal standard ensures the reliability of bioanalytical data, and it holds the potential for the development of a next-generation therapeutic with an optimized metabolic profile. The experimental protocols and data presented in this guide provide a solid framework for researchers and drug development professionals working to further understand and enhance the clinical utility of entrectinib.

References

- 1. Characterization of the pharmacokinetics of entrectinib and its active M5 metabolite in healthy volunteers and patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of the pharmacokinetics of entrectinib and its active M5 metabolite in healthy volunteers and patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. How to synthesize Entrectinib_Chemicalbook [chemicalbook.com]

- 4. fda.gov [fda.gov]

- 5. FDA Approves Entrectinib for Tumors with NTRK Fusions - NCI [cancer.gov]

An In-depth Technical Guide on the Role of Entrectinib-d4 in Preclinical Pharmacokinetics

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the critical role of Entrectinib-d4 in the preclinical pharmacokinetic evaluation of entrectinib, a potent tyrosine kinase inhibitor. The use of deuterated analogs as internal standards in bioanalytical assays is a cornerstone of accurate drug quantification, and this document details the methodologies and rationale for the application of this compound.

Introduction to Entrectinib and the Role of Deuterated Analogs

Entrectinib is a targeted anticancer agent that inhibits TRK, ROS1, and ALK tyrosine kinases.[1][2] Understanding its absorption, distribution, metabolism, and excretion (ADME) profile through preclinical pharmacokinetic (PK) studies is fundamental to its development. These studies rely on highly accurate and precise bioanalytical methods to quantify entrectinib concentrations in biological matrices.

Deuterated drugs, where one or more hydrogen atoms are replaced by deuterium, play a significant role in pharmaceutical research.[3][4][5] This isotopic substitution can intentionally alter a drug's metabolic profile, often leading to a slower rate of metabolism due to the kinetic isotope effect—the stronger carbon-deuterium bond is more resistant to enzymatic cleavage than a carbon-hydrogen bond. However, a more common and critical application of deuterated compounds in preclinical development is their use as internal standards in quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This compound serves this exact purpose in the preclinical evaluation of entrectinib.

The Primary Role of this compound: An Internal Standard

In preclinical PK studies, the accurate measurement of drug concentrations in biological fluids like plasma is paramount. This compound is employed as an internal standard (IS) in LC-MS/MS methods to ensure the precision and accuracy of the quantification of entrectinib.

The ideal internal standard should have physicochemical properties very similar to the analyte of interest. This compound is structurally identical to entrectinib, except for the presence of four deuterium atoms. This subtle difference in mass allows the mass spectrometer to distinguish between the analyte (entrectinib) and the internal standard (this compound), while their shared chemical properties ensure they behave almost identically during sample preparation, chromatography, and ionization. This co-elution and similar behavior compensate for variations in sample extraction, injection volume, and matrix effects, leading to more reliable and reproducible results.

Experimental Protocol: Bioanalytical Method for Entrectinib Quantification

A validated bioanalytical LC-MS/MS method is essential for the determination of entrectinib in plasma samples. The following protocol is based on established methodologies for the quantification of entrectinib using this compound as an internal standard.

3.1. Sample Preparation

-

Spiking: To a known volume of plasma (e.g., 100 µL), add a small volume of this compound internal standard solution of a known concentration.

-

Protein Precipitation: Add a protein precipitating agent, such as acetonitrile, to the plasma sample. This step removes larger protein molecules that can interfere with the analysis.

-

Vortexing and Centrifugation: Vortex the mixture to ensure thorough mixing and then centrifuge at high speed to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant, which contains entrectinib and this compound, for LC-MS/MS analysis.

3.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Chromatographic Separation: The supernatant is injected into a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system. A C18 analytical column is typically used to separate entrectinib and this compound from other endogenous components of the plasma. A mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous solution with a modifier (e.g., 0.1% formic acid) is used to elute the compounds from the column.

-

Mass Spectrometric Detection: The eluent from the chromatography system is introduced into a tandem mass spectrometer. The instrument is operated in the multiple reaction monitoring (MRM) mode, which is highly selective and sensitive. Specific precursor-to-product ion transitions are monitored for both entrectinib and this compound.

Data Presentation: Quantitative Parameters

The following table summarizes the key quantitative parameters for the LC-MS/MS analysis of entrectinib using this compound as an internal standard.

| Parameter | Entrectinib | This compound (IS) | Reference |

| Precursor Ion (m/z) | 560.6 | 580.6 | |

| Product Ion (m/z) | 475.1 | 496.3 | |

| Linearity Range | 1–20 ng/ml | - | |

| Regression Coefficient (r²) | 0.999 | - |

Visualization of Key Processes

5.1. Bioanalytical Workflow

The following diagram illustrates the typical workflow for a preclinical pharmacokinetic study utilizing a deuterated internal standard.

Caption: Workflow of a preclinical pharmacokinetic study using this compound.

5.2. Entrectinib Metabolism

Understanding the metabolic fate of entrectinib is crucial for interpreting its pharmacokinetic data. The primary metabolic pathway involves cytochrome P450 3A4 (CYP3A4).

Caption: Major metabolic pathway of entrectinib.

Conclusion

This compound is an indispensable tool in the preclinical pharmacokinetic assessment of entrectinib. Its primary role as an internal standard in LC-MS/MS bioanalytical methods ensures the generation of high-quality, reliable data. This, in turn, allows for a thorough understanding of entrectinib's ADME properties, which is critical for its successful development as a therapeutic agent. The methodologies and principles outlined in this guide are fundamental to the robust evaluation of novel drug candidates.

References

- 1. Characterization of the pharmacokinetics of entrectinib and its active M5 metabolite in healthy volunteers and patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of the pharmacokinetics of entrectinib and its active M5 metabolite in healthy volunteers and patients with solid tumors | springermedizin.de [springermedizin.de]

- 3. Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

Entrectinib-d4: A Technical Guide to Certificate of Analysis Specifications

For Researchers, Scientists, and Drug Development Professionals

Entrectinib-d4 is the deuterated form of Entrectinib, a potent and selective inhibitor of the TRK family of receptors (TRKA, TRKB, TRKC), ROS1, and ALK. As a stable-labeled internal standard, this compound is a critical tool in pharmacokinetic and metabolic studies, enabling precise quantification of Entrectinib in biological matrices. This technical guide provides an in-depth overview of the typical specifications found on a Certificate of Analysis (CoA) for this compound, including detailed experimental methodologies and relevant biological context.

Core Specifications and Analytical Data

A Certificate of Analysis for a high-purity reference standard like this compound provides a comprehensive summary of its identity, purity, and physicochemical properties. The following tables outline the expected quantitative data for a representative batch.

Table 1: General Information and Physicochemical Properties

| Parameter | Specification |

| Product Name | This compound |

| Molecular Formula | C₃₁H₃₀D₄F₂N₆O₂ |

| Molecular Weight | 564.69 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

Table 2: Identity and Purity Specifications

| Test | Method | Specification |

| Identity | ¹H NMR, MS | Conforms to structure |

| Purity | HPLC (UV, 254 nm) | ≥ 98.0% |

| Isotopic Purity | Mass Spectrometry | ≥ 99% Deuterium Incorporation |

| Residual Solvents | GC-HS | Meets USP <467> limits |

| Water Content | Karl Fischer Titration | ≤ 0.5% |

| Inorganic Impurities | Residue on Ignition | ≤ 0.1% |

Experimental Protocols

Detailed and validated analytical methods are essential for ensuring the quality and reliability of a reference standard. Below are the methodologies for the key experiments cited in the CoA.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

-

Objective: To determine the chemical purity of this compound by separating it from any non-deuterated Entrectinib and other organic impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Formic Acid).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

-

Procedure: A solution of this compound is prepared in a suitable solvent (e.g., Acetonitrile/Water) and injected into the HPLC system. The peak area of this compound is compared to the total area of all peaks to calculate the purity.

Mass Spectrometry (MS) for Identity and Isotopic Purity

-

Objective: To confirm the molecular weight of this compound and determine the extent of deuterium incorporation.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

Procedure:

-

A dilute solution of this compound is infused into the mass spectrometer.

-

The instrument is operated in positive ion mode to detect the protonated molecule [M+H]⁺.

-

The resulting mass spectrum is analyzed to confirm that the observed mass-to-charge ratio (m/z) corresponds to the theoretical mass of this compound.

-

Isotopic purity is assessed by examining the distribution of isotopic peaks. The relative intensity of the peak corresponding to the fully deuterated molecule is compared to the intensities of peaks from molecules with fewer deuterium atoms.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

-

Objective: To confirm the chemical structure of this compound and ensure the deuterium atoms are in the expected positions.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Procedure:

-

A sample of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆).

-

A ¹H NMR spectrum is acquired.

-

The spectrum is analyzed for the characteristic chemical shifts and coupling patterns of the protons in the Entrectinib molecule. The absence or significant reduction of signals at the deuterated positions confirms the location of the deuterium labels.

-

Visualizing Key Processes

To further aid in the understanding of Entrectinib's function and the analytical workflow for its deuterated standard, the following diagrams are provided.

Caption: Quality Control Workflow for this compound.

Entrectinib is a kinase inhibitor that targets fusions of the neurotrophic tyrosine receptor kinase (NTRK) genes, as well as ROS1 and anaplastic lymphoma kinase (ALK). The signaling pathway below illustrates its mechanism of action.

Caption: Entrectinib's Inhibition of Key Oncogenic Pathways.

This technical guide serves as a comprehensive resource for understanding the quality attributes of this compound. The stringent specifications and detailed analytical methodologies ensure that this reference standard is of the highest quality, providing researchers with a reliable tool for their drug development and research needs.

Metabolic Fate of Entrectinib-d4 in Liver Microsomes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the metabolic fate of Entrectinib-d4 when incubated with human liver microsomes. Entrectinib, a potent inhibitor of tyrosine kinases, is primarily metabolized by cytochrome P450 3A4 (CYP3A4). This guide synthesizes available data on the metabolism of Entrectinib, providing a strong inferential basis for the metabolic profile of its deuterated analogue, this compound. While direct experimental data on this compound metabolism in liver microsomes is not extensively available in published literature, the location of the deuterium atoms on the oxane ring—distant from the primary site of metabolism—suggests a metabolic profile analogous to the parent compound. This document provides a detailed overview of the expected metabolic pathways, relevant enzymatic processes, and quantitative data derived from studies on Entrectinib. Furthermore, it outlines the experimental protocols for conducting in-vitro metabolism studies and presents signaling pathway diagrams to illustrate the metabolic processes.

Introduction

Entrectinib is a targeted anticancer agent that inhibits tropomyosin receptor kinases (TRK), ROS1, and anaplastic lymphoma kinase (ALK).[1][2] Its efficacy and safety are influenced by its metabolic profile. The deuterated form, this compound, is utilized in pharmacokinetic studies to differentiate it from the non-deuterated drug.[3] Understanding its metabolic stability and pathways in the liver is crucial for drug development and for predicting potential drug-drug interactions.

Based on the IUPAC name, N-[5-[(3,5-difluorophenyl)methyl]-1H-indazol-3-yl]-4-(4-methylpiperazin-1-yl)-2-[(3,3,5,5-tetradeuteriooxan-4-yl)amino]benzamide, the deuterium atoms in this compound are located on the oxane ring.[3] The primary metabolic pathway for Entrectinib is the N-demethylation of the piperazine ring to form the active metabolite M5.[4] Since the deuteration is not at a site of metabolic cleavage, a significant kinetic isotope effect is not anticipated for the major metabolic pathway. Therefore, the metabolic fate of this compound is expected to closely mirror that of Entrectinib.

Primary Metabolic Pathway in Liver Microsomes

In human liver microsomes, Entrectinib undergoes oxidative metabolism primarily mediated by CYP3A4. The main biotransformation is N-demethylation at the piperazine moiety, resulting in the formation of its major active metabolite, M5.

dot

Caption: Primary metabolic pathway of this compound in human liver microsomes.

Quantitative Analysis of Entrectinib Metabolism

The following tables summarize quantitative data from in-vitro studies of Entrectinib metabolism in human liver microsomes and hepatocytes. This data provides an expected baseline for the metabolism of this compound.

Table 1: Metabolic Turnover of Entrectinib in Human Liver Preparations

| Biological System | Incubation Time (min) | Parent Compound Remaining (%) | Primary Metabolite (M5) Formed (% of total radioactivity) | Reference |

| Pooled Human Liver Microsomes | 60 | 47 | 28 | |

| Human Hepatocytes | 120 | 71 | 12 (of total drug-related material) |

Table 2: Contribution of CYP Enzymes to Entrectinib Metabolism

| CYP Enzyme | Contribution to M5 formation | Reference |

| CYP3A4 | Major contributor | |

| Other CYPs | Minor or no significant contribution |

Experimental Protocols

This section details a representative protocol for assessing the metabolic stability of a compound like this compound in human liver microsomes.

Materials and Reagents

-

This compound

-

Pooled human liver microsomes (from a reputable supplier)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

Acetonitrile (for quenching the reaction and protein precipitation)

-

Internal standard (for analytical quantification)

-

Control compounds (e.g., a high-clearance and a low-clearance compound)

Incubation Procedure

-

Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) and dilute it in the phosphate buffer to the final desired concentration (e.g., 1 µM).

-

Pre-incubation: In a microcentrifuge tube, combine the human liver microsomes (final protein concentration typically 0.5-1.0 mg/mL) and the this compound solution in phosphate buffer. Pre-incubate the mixture at 37°C for a few minutes.

-

Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately stop the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with the internal standard.

-

Protein Precipitation: Vortex the samples and centrifuge at a high speed to pellet the precipitated proteins.

-

Sample Analysis: Transfer the supernatant to a new plate or vial for analysis by LC-MS/MS.

dot

Caption: Experimental workflow for a metabolic stability assay in liver microsomes.

LC-MS/MS Analysis

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).

-

Chromatographic Separation: A C18 reverse-phase column is typically used with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Mass Spectrometric Detection: The mass spectrometer is operated in positive electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is used to detect and quantify the parent compound (this compound) and its expected primary metabolite (M5-d4). Specific precursor-to-product ion transitions for each analyte and the internal standard are monitored.

Conclusion

The metabolic fate of this compound in human liver microsomes is predicted to be dominated by CYP3A4-mediated N-demethylation to form the active metabolite M5, mirroring the metabolism of non-deuterated Entrectinib. The deuteration on the oxane ring is unlikely to alter this primary metabolic pathway. The provided experimental protocols and compiled quantitative data for Entrectinib serve as a robust framework for designing and interpreting future in-vitro metabolism studies of this compound. Such studies are essential for a comprehensive understanding of its pharmacokinetic profile and for guiding its development and clinical application.

References

- 1. researchgate.net [researchgate.net]

- 2. Characterization of the pharmacokinetics of entrectinib and its active M5 metabolite in healthy volunteers and patients with solid tumors | springermedizin.de [springermedizin.de]

- 3. S-EPMC8763936 - In vitro and clinical investigations to determine the drug-drug interaction potential of entrectinib, a small molecule inhibitor of neurotrophic tyrosine receptor kinase (NTRK). - OmicsDI [omicsdi.org]

- 4. In vitro and clinical investigations to determine the drug-drug interaction potential of entrectinib, a small molecule inhibitor of neurotrophic tyrosine receptor kinase (NTRK) - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Entrectinib-d4: Suppliers and Quality Standards

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Entrectinib-d4, a deuterated analog of the potent tyrosine kinase inhibitor, Entrectinib. This document is intended to assist researchers, scientists, and drug development professionals in sourcing high-quality this compound and understanding the requisite quality standards for its use in preclinical and clinical research.

Introduction to Entrectinib and its Deuterated Analog

Entrectinib is a powerful, orally bioavailable inhibitor of the tropomyosin receptor kinases (TRKA, TRKB, and TRKC), ROS1, and anaplastic lymphoma kinase (ALK).[1] These kinases, when constitutively activated through genetic alterations such as gene fusions, can become oncogenic drivers in a variety of solid tumors. By targeting these specific kinases, Entrectinib effectively blocks downstream signaling pathways, including the MAPK/ERK and PI3K/AKT pathways, leading to the inhibition of cancer cell growth and proliferation.[1]

This compound is a stable, isotopically labeled version of Entrectinib, where four hydrogen atoms have been replaced with deuterium. This modification makes it an invaluable tool in pharmacokinetic (PK) and metabolism studies, often used as an internal standard in bioanalytical assays to ensure the accuracy and precision of quantitative measurements.

Sourcing this compound: A Landscape of Suppliers

A critical first step in any research involving a test compound is the procurement of high-purity material from a reputable supplier. Several chemical suppliers specialize in providing reference standards and research chemicals, including deuterated compounds like this compound. While a comprehensive list is beyond the scope of this guide, researchers are encouraged to evaluate potential suppliers based on the thoroughness of their quality documentation and their reputation within the scientific community.

Key Considerations for Supplier Selection:

-

Certificate of Analysis (CoA): A detailed CoA is non-negotiable. It should provide quantitative data on purity, identity, and the presence of any impurities.

-

Purity Specification: Look for suppliers that guarantee a high purity, typically ≥98%, as determined by validated analytical methods.

-

Characterization Data: The supplier should provide access to the analytical data that supports the information on the CoA, such as HPLC chromatograms and NMR spectra.

-

Traceability: For certain applications, traceability to a primary reference standard (e.g., from a pharmacopeia) may be required.

Quality Standards and Specifications for this compound

Ensuring the quality of this compound is paramount for the integrity of research data. The following table summarizes the key quality attributes and typical specifications for a research-grade this compound.

| Parameter | Typical Specification | Method of Analysis |

| Appearance | White to off-white solid | Visual Inspection |

| Identity | Conforms to the structure | ¹H NMR, ¹³C NMR, Mass Spectrometry |

| Purity (by HPLC) | ≥98.0% | High-Performance Liquid Chromatography (HPLC) |

| Isotopic Purity | ≥99% Deuterium Incorporation | Mass Spectrometry |

| Residual Solvents | To be reported | Gas Chromatography (GC) |

| Water Content | To be reported | Karl Fischer Titration |

| Storage | -20°C, protected from light | - |

Experimental Protocols for Quality Control

Detailed and validated experimental protocols are essential for verifying the quality of this compound. Below are representative methodologies for the key analytical tests.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Objective: To determine the purity of this compound by separating it from any potential impurities.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 10 mM ammonium acetate) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of 246 nm.

-

Injection Volume: 10 µL.

-

Procedure: A solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) and injected into the HPLC system. The area of the this compound peak is compared to the total area of all peaks in the chromatogram to calculate the purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity Confirmation

Objective: To confirm the chemical structure of this compound.

Methodology:

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

-

Procedure for ¹H NMR: A small amount of the this compound sample is dissolved in DMSO-d₆. The ¹H NMR spectrum is acquired, and the chemical shifts, multiplicities, and integrations of the proton signals are compared to the expected values for the this compound structure.

-

Procedure for ¹³C NMR: A similar procedure is followed for ¹³C NMR, which provides information about the carbon skeleton of the molecule.

Mass Spectrometry for Isotopic Purity and Molecular Weight Confirmation

Objective: To confirm the molecular weight and assess the isotopic purity of this compound.

Methodology:

-

Instrumentation: A high-resolution mass spectrometer (e.g., LC-MS/MS).

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

-

Procedure: A dilute solution of this compound is introduced into the mass spectrometer. The mass-to-charge ratio (m/z) of the molecular ion is measured to confirm the molecular weight. The relative abundance of the deuterated and non-deuterated species is determined to calculate the isotopic purity.

Visualizing Key Concepts

To further aid in the understanding of Entrectinib's mechanism and the quality control process, the following diagrams are provided.

References

Methodological & Application

Application Note: Quantification of Entrectinib in Plasma using Entrectinib-d4 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the quantitative analysis of Entrectinib in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs Entrectinib-d4 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision, correcting for matrix effects and variations during sample processing.[1] The described workflow is intended for researchers, scientists, and drug development professionals engaged in preclinical and clinical studies involving Entrectinib.

Introduction

Entrectinib is a potent and selective tyrosine kinase inhibitor targeting Tropomyosin Receptor Kinases (TRKA, TRKB, and TRKC), as well as ROS1 and Anaplastic Lymphoma Kinase (ALK).[2][3] It is utilized in the treatment of various solid tumors, particularly those with NTRK gene fusions.[4] Accurate quantification of Entrectinib in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development.[5] The use of a stable isotope-labeled internal standard like this compound is critical for robust and reliable bioanalytical methods, as it closely mimics the analyte's behavior during extraction and ionization.

Signaling Pathway of Entrectinib

Entrectinib functions by inhibiting key signaling pathways involved in cell proliferation and survival. By blocking the activity of TRK, ALK, and ROS1 kinases, it disrupts downstream signaling cascades, including the MAPK, PI3K, and JAK/STAT pathways. This inhibition ultimately leads to the suppression of tumor cell growth and induction of apoptosis.

Experimental Protocols

This section details the necessary reagents, equipment, and procedures for the quantification of Entrectinib in plasma.

Materials and Reagents

-

Entrectinib (Reference Standard)

-

This compound (Internal Standard)

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Formic Acid (LC-MS Grade)

-

Ultrapure Water

-

Control Human or Rat Plasma

Equipment

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (e.g., API 4000 or equivalent)

-

Analytical Column (e.g., Luna, 250x4.6 mm, 5 µm or equivalent)

-

Microcentrifuge

-

Vortex Mixer

-

Precision Pipettes

Standard Solutions Preparation

-

Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve Entrectinib and this compound in a suitable solvent such as DMSO or methanol.

-

Working Standard Solutions: Prepare intermediate serial dilutions of the Entrectinib stock solution in a 50:50 mixture of methanol and water to create calibration standards.

-

Internal Standard Working Solution: Dilute the this compound primary stock to a final concentration of 10 µg/mL in methanol.

Sample Preparation (Protein Precipitation)

The protein precipitation method is a straightforward and effective technique for extracting Entrectinib from plasma samples.

-

Label polypropylene tubes for each sample, standard, and quality control.

-

Add 100 µL of plasma sample to the corresponding tube.

-

Spike 50 µL of the this compound internal standard working solution (e.g., 500 ng/mL) into each tube.

-

Add 250 µL of acetonitrile to each tube to precipitate the plasma proteins.

-

Vortex the mixture for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes at 20°C.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method Parameters

The following tables outline the chromatographic and mass spectrometric conditions for the analysis.

Table 1: Chromatographic Conditions

| Parameter | Value |

| HPLC System | Waters Alliance HPLC or equivalent |

| Column | Luna, 250x4.6 mm, 5 µm |

| Mobile Phase | 0.1% Formic Acid and Acetonitrile (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | Ambient |

| Run Time | ~6 minutes |

Table 2: Mass Spectrometric Conditions

| Parameter | Entrectinib | This compound |

| Ionization Mode | ESI Positive | ESI Positive |

| MRM Transition (m/z) | 560.6 -> 475.1 | 580.6 -> 496.3 |

| Ion Source Temperature | Optimized for instrument | Optimized for instrument |

| Collision Gas | Nitrogen | Nitrogen |

Method Validation Data

The method was validated for linearity, precision, and accuracy.

Linearity

The calibration curve was constructed by plotting the peak area ratio of Entrectinib to this compound against the nominal concentration of the calibration standards.

Table 3: Linearity and Range

| Analyte | Linearity Range | Correlation Coefficient (r²) |

| Entrectinib | 1 - 20 ng/mL | > 0.999 |

Accuracy and Precision

Intra- and inter-day accuracy and precision were evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations.

Table 4: Accuracy and Precision Data

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LQC | 15 pg/mL | 5.64 | 94.17 | 8.00 | 91.66 |

| MQC | 3000 pg/mL | 2.16 | 96.00 | 1.64 | 99.34 |

| HQC | 7000 pg/mL | 4.32 | 95.83 | 6.78 | 98.67 |

Data presented is from a similar study using Entrectinib-d5 as an internal standard and is representative of expected performance.

Recovery

The extraction recovery of Entrectinib and the internal standard was determined by comparing the analyte response in extracted samples to that of unextracted standards.

Table 5: Mean Recovery Data

| Analyte | Mean Recovery (%) | %CV |

| Entrectinib | 96.23 | 3.38 |

| Entrectinib-d5 (IS) | 91.68 | 7.09 |

Data presented is from a study using Entrectinib-d5 as an internal standard.

Conclusion

The described LC-MS/MS method provides a reliable and robust approach for the quantification of Entrectinib in plasma. The use of this compound as an internal standard ensures high accuracy and precision, making this method suitable for a variety of research applications, including pharmacokinetic and pharmacodynamic studies. The simple protein precipitation extraction procedure allows for high-throughput sample analysis.

References

- 1. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnrjournal.com [pnrjournal.com]

- 3. pnrjournal.com [pnrjournal.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

Application Note: A Validated Bioanalytical Method for the Quantification of Entrectinib in Plasma Using LC-MS/MS with Entrectinib-d4 as an Internal Standard

Introduction

Entrectinib is a potent, orally available inhibitor of tyrosine receptor kinases (TRK) A/B/C, ROS1, and anaplastic lymphoma kinase (ALK).[1][2] It is approved for the treatment of NTRK fusion-positive solid tumors and ROS1-positive non-small cell lung cancer.[2] Given its clinical significance, a robust and reliable bioanalytical method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. This application note details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Entrectinib in plasma, utilizing its deuterated analogue, Entrectinib-d4, as the internal standard (IS) to ensure accuracy and precision.

Pharmacokinetics of Entrectinib

Entrectinib is absorbed in a dose-dependent manner, reaching maximum plasma concentrations approximately 4 hours post-dose, with an elimination half-life of about 20 hours.[1][3] The drug is primarily cleared through metabolism, with both Entrectinib and its metabolites being eliminated mainly in feces, showing minimal renal excretion. Its major active metabolite, M5, contributes significantly to its overall activity. The pharmacokinetic profile of Entrectinib supports once-daily dosing and can be administered with or without food.

Method Overview

This method employs a simple protein precipitation technique for sample preparation, followed by chromatographic separation on a C18 reverse-phase column and detection using a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI) mode. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and reproducibility by correcting for matrix effects and variability in sample processing.

Experimental Protocols

1. Materials and Reagents

-

Entrectinib (Reference Standard)

-

This compound (Internal Standard)

-

Acetonitrile (HPLC Grade)

-

Formic Acid (LC-MS Grade)

-

Ultrapure Water

-

Control Human Plasma

2. Stock and Working Solutions Preparation

-

Entrectinib Stock Solution (1 mg/mL): Accurately weigh and dissolve Entrectinib in a suitable solvent such as methanol or DMSO.

-

This compound Stock Solution (1 mg/mL): Prepare in the same manner as the Entrectinib stock solution.

-

Working Solutions: Prepare serial dilutions of the Entrectinib stock solution in 50:50 (v/v) methanol/water to create calibration standards and quality control (QC) samples.

-

Internal Standard Spiking Solution: Dilute the this compound stock solution to the desired concentration (e.g., 500 ng/mL) in acetonitrile.

3. Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 50 µL of the this compound internal standard spiking solution.

-

Add 250 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes at 20°C.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

| Parameter | Condition |

| Liquid Chromatography | |

| HPLC System | Waters Alliance HPLC System or equivalent |

| Column | Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or Luna C18 (250 x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.25 - 1.0 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | Ambient |

| Mass Spectrometry | |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | |

| Entrectinib | 560.6 → 475.1 m/z |

| This compound | 580.6 → 496.3 m/z |

| Source Temperature | Optimized for the specific instrument |

| Gas Parameters | Optimized for the specific instrument (Nebulizer, Heater, Curtain, and Collision Gas) |

Data Presentation

Method Validation Summary

The method was validated according to the US Food and Drug Administration (FDA) and International Council for Harmonisation (ICH) guidelines.

| Parameter | Result |

| Linearity | |

| Calibration Range | 1 - 20 ng/mL and 5 - 500 ng/mL (Ranges can be adjusted based on study requirements) |

| Correlation Coefficient (r²) | > 0.999 |

| Precision & Accuracy | |

| Intra-day Precision (%CV) | 2.6 - 6.9% |

| Inter-day Precision (%CV) | 6.3 - 12.9% |

| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) |

| Sensitivity | |

| Lower Limit of Quantitation (LLOQ) | 1 ng/mL |

| Recovery | |

| Entrectinib | > 90% |

| This compound | > 90% |

| Matrix Effect | No significant matrix effect was observed. |

| Stability | Entrectinib was found to be stable in plasma under various storage conditions (bench-top, freeze-thaw, and long-term). |

Mandatory Visualizations

Caption: Bioanalytical workflow for Entrectinib quantification.

Caption: Entrectinib's mechanism of action via kinase inhibition.

The described LC-MS/MS method provides a sensitive, specific, and robust approach for the quantification of Entrectinib in plasma. The use of a deuterated internal standard, this compound, ensures the reliability of the results. This method is suitable for use in clinical and preclinical studies to assess the pharmacokinetics of Entrectinib and for therapeutic drug monitoring, aiding in the optimization of patient treatment regimens.

References

- 1. Characterization of the pharmacokinetics of entrectinib and its active M5 metabolite in healthy volunteers and patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Updated Integrated Analysis of the Efficacy and Safety of Entrectinib in Patients With NTRK Fusion-Positive Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of the pharmacokinetics of entrectinib and its active M5 metabolite in healthy volunteers and patients with solid tumors | springermedizin.de [springermedizin.de]

Application Note: A Validated UPLC-MS/MS Method for the Quantification of Entrectinib in Human Plasma

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative determination of Entrectinib in human plasma, utilizing its deuterated stable isotope, Entrectinib-d4, as an internal standard (IS). The method employs a simple protein precipitation technique for sample preparation, followed by a rapid chromatographic separation. This method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and in the support of clinical trials involving Entrectinib.

Introduction

Entrectinib is a potent, orally bioavailable inhibitor of tyrosine kinases, including TRKA, TRKB, TRKC, ROS1, and ALK, which are key drivers in various solid tumors.[1][2][3][4] Accurate and precise quantification of Entrectinib in plasma is crucial for understanding its pharmacokinetic profile and for therapeutic drug monitoring to optimize patient outcomes.[5] This UPLC-MS/MS method provides a reliable tool for researchers and clinicians to measure Entrectinib concentrations in human plasma.

Experimental

Materials and Reagents

-

Entrectinib and this compound reference standards

-

HPLC-grade acetonitrile, methanol, and formic acid

-

Ultrapure water

-

Drug-free human plasma

Instrumentation

-

Waters Acquity UPLC System

-

Waters Xevo TQ-S Mass Spectrometer (or equivalent)

-

MassLynx software for data acquisition and analysis

Stock and Working Solutions

Stock solutions of Entrectinib (1 mg/mL) and this compound (1 mg/mL) were prepared in methanol. Working solutions were prepared by serial dilution in a methanol:water (50:50, v/v) mixture to prepare calibration standards and quality control (QC) samples.

Sample Preparation

A protein precipitation method was utilized for sample preparation. To 100 µL of plasma sample, 50 µL of the internal standard working solution (this compound) was added, followed by 250 µL of acetonitrile. The mixture was vortexed for 5 minutes and then centrifuged at 4000 rpm for 10 minutes at 20°C. The supernatant was transferred to an autosampler vial for injection into the UPLC-MS/MS system.

UPLC Conditions

-

Column: Ascentis Express C18 (50 mm × 4.6 mm, 2.7 µm)

-

Mobile Phase: A combination of 0.1% formic acid in water and methanol (25:75, v/v)

-

Flow Rate: 0.6 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 10 µL

-

Run Time: 3 minutes

MS/MS Conditions

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Entrectinib: m/z 560.61 → 475.12

-

This compound: A similar transition to Entrectinib-d5 can be used, for example, m/z 564.6 → 479.1 (Note: The exact mass transition for this compound should be optimized in the user's laboratory, the transition for a d5 analog is 566.64→475.12)

-

-

Source Temperature: Optimized for the specific instrument.

Results and Discussion

Method Validation

The method was validated according to the US Food and Drug Administration (FDA) guidelines for bioanalytical method validation. The following parameters were assessed:

-

Linearity: The method demonstrated excellent linearity over a concentration range of 5.0 to 10,000.0 pg/mL. The correlation coefficient (r²) was consistently greater than 0.998.

-

Precision and Accuracy: Intra- and inter-day precision and accuracy were evaluated at four quality control levels: lower limit of quantification (LLOQ), low QC (LQC), medium QC (MQC), and high QC (HQC). The coefficient of variation (%CV) for precision was less than 15%, and the accuracy was within 85-115%.

-

Recovery: The extraction recovery of Entrectinib and the internal standard was consistent and reproducible across the QC levels. The mean recovery for Entrectinib was found to be 96.23%.

-

Matrix Effect: No significant matrix effect was observed from different sources of human plasma, ensuring the reliability of the method. The %CV was found to be 3.71.

Quantitative Data Summary

| Parameter | Result | Reference |

| Linearity Range | 5.0 - 10,000.0 pg/mL | |

| Correlation Coefficient (r²) | > 0.998 | |

| Lower Limit of Quantification (LLOQ) | 5.0 pg/mL | |

| Intra-day Precision (%CV) | 2.16 - 5.64% | |

| Inter-day Precision (%CV) | 1.64 - 8.00% | |

| Intra-day Accuracy | 94.17 - 96.00% | |

| Inter-day Accuracy | 91.66 - 99.34% | |

| Mean Recovery | 96.23% |

Signaling Pathway

Entrectinib is a tyrosine kinase inhibitor that targets TRKA, TRKB, TRKC, ROS1, and ALK. These receptor tyrosine kinases, when activated by gene fusions or mutations, can lead to uncontrolled cell proliferation and survival through downstream signaling pathways such as the MAPK/ERK and PI3K/AKT pathways. Entrectinib inhibits these kinases, thereby blocking these oncogenic signaling cascades.

Caption: Entrectinib inhibits TRK, ROS1, and ALK signaling pathways.

Experimental Workflow

The following diagram illustrates the major steps in the UPLC-MS/MS workflow for the quantification of Entrectinib in human plasma.

Caption: Workflow for Entrectinib quantification in human plasma.

Conclusion

This application note provides a detailed protocol for a sensitive, specific, and reliable UPLC-MS/MS method for the quantification of Entrectinib in human plasma using this compound as an internal standard. The method is well-suited for high-throughput analysis in a research or clinical setting.

References

Application Notes and Protocols for Entrectinib-d4 Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Entrectinib is a potent and selective tyrosine kinase inhibitor targeting TRK, ROS1, and ALK fusion proteins, which are key drivers in various cancers. Accurate quantification of Entrectinib in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. Entrectinib-d4, a deuterated analog, is the ideal internal standard for mass spectrometry-based bioanalysis, as it co-elutes with the analyte and compensates for matrix effects and variations during sample processing, thereby improving the accuracy and precision of the analytical method.[1][2]

This document provides detailed application notes and protocols for the extraction of Entrectinib from plasma using three common sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Mechanism of Action of Entrectinib

Entrectinib acts as an ATP competitor, inhibiting the kinase activity of Tropomyosin Receptor Kinases (TRKA, TRKB, TRKC), ROS1, and ALK.[3][4] These kinases, when constitutively activated due to genetic rearrangements, drive oncogenic signaling pathways crucial for cancer cell proliferation and survival. By blocking these upstream kinases, Entrectinib effectively downregulates key downstream pathways, including the MAPK/ERK, PI3K/AKT, and JAK/STAT pathways, ultimately leading to the suppression of tumor growth and induction of apoptosis.

Sample Preparation Techniques

The choice of sample preparation technique is critical for developing a robust and reliable bioanalytical method. The primary goal is to remove interfering matrix components, such as proteins and phospholipids, and to concentrate the analyte of interest. Below are protocols for three widely used techniques.

Protein Precipitation (PPT)

PPT is a simple and rapid method for removing proteins from plasma samples. It is often the first choice for method development due to its ease of use and high-throughput potential. Acetonitrile is a commonly used precipitation solvent.

-

Thaw frozen plasma samples at room temperature.

-

Vortex the plasma sample to ensure homogeneity.

-

To a 100 µL aliquot of plasma in a microcentrifuge tube, add 50 µL of this compound internal standard (IS) working solution.

-

Add 250 µL of cold acetonitrile to the plasma/IS mixture.

-

Vortex the mixture vigorously for 5 minutes to ensure complete protein precipitation.

-

Centrifuge the tubes at 4000 rpm for 10 minutes at 20°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

The sample is now ready for injection into the LC-MS/MS system.

Liquid-Liquid Extraction (LLE)

LLE is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the sample) and an organic solvent. This method provides a cleaner extract compared to PPT.

-

To a 100 µL aliquot of plasma in a polypropylene tube, add 10 µL of this compound internal standard (IS) working solution.

-

Add 50 µL of acetonitrile and vortex for 1 minute.

-

Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.

-

Vortex the mixture for 30 seconds, followed by shaking on an orbital shaker for 20 minutes.

-

Centrifuge the tubes at 10,000 x g for 10 minutes at 8°C to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in a suitable volume of the mobile phase.

-

Vortex briefly and inject into the LC-MS/MS system.

References

- 1. pnrjournal.com [pnrjournal.com]

- 2. Determination of Tyrosine Kinase Inhibitors via Capillary Electrophoresis with Tandem Mass Spectrometry and Online Stacking Preconcentration [mdpi.com]

- 3. dspace.library.uu.nl [dspace.library.uu.nl]

- 4. Frontiers | Rapid Determination of 9 Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma in Human Plasma by QuEChERS-UPLC-MS/MS [frontiersin.org]

Application Notes and Protocols for Entrectinib-d4 in TRK Fusion Cancer Cell Line Experiments

A Cursory Note on Entrectinib-d4: